molecular formula C7H2Cl2FN B020162 3,5-Dichloro-4-fluorobenzonitrile CAS No. 103879-31-8

3,5-Dichloro-4-fluorobenzonitrile

Cat. No.: B020162
CAS No.: 103879-31-8
M. Wt: 190 g/mol
InChI Key: RIOPZMHLYZUNFX-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzonitrile is an organic compound with the chemical formula C7H2Cl2FN. It is characterized by the presence of chlorine, fluorine, and nitrile functional groups. This compound is known for its applications in various chemical processes and is typically found as a white crystalline powder .

Scientific Research Applications

3,5-Dichloro-4-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

3,5-Dichloro-4-fluorobenzonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various chemical compounds, including dyes, pigments, and pesticides .

Mode of Action

The exact mode of action of 3,5-Dichloro-4-fluorobenzonitrile is not well-documented. As an intermediate, its role is typically to react with other substances to form a new compound. The specific interactions and changes that occur would depend on the particular reaction it’s involved in .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s slightly soluble in water but more soluble in organic solvents such as ether and alcohol . Therefore, the solvent used can significantly impact its reactivity. Additionally, it should be stored in a dry, well-ventilated area away from light, heat sources, and oxidizing agents for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-fluorobenzonitrile can be achieved through several steps:

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions can enhance yield and purity. The process is designed to be safe, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium fluoride can be used for substitution reactions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzonitrile: Similar structure but lacks the fluorine atom.

    4-Fluorobenzonitrile: Contains a fluorine atom but lacks the chlorine atoms.

    3,4-Dichlorobenzonitrile: Similar but with different chlorine substitution pattern.

Uniqueness

3,5-Dichloro-4-fluorobenzonitrile is unique due to the specific arrangement of chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,5-dichloro-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOPZMHLYZUNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545745
Record name 3,5-Dichloro-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103879-31-8
Record name 3,5-Dichloro-4-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103879-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103879318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-fluorobenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA4CG2Y8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Preparation of 3,5-dichloro-4-fluorobenzonitrile. During a 10-hour period a solution of 216 parts of 4-fluoro-3,5-dinitrobenzonitrile (prepared as in step (a), above) in 1500 parts of carbon tetrachloride, is vaporized by passing through a tubular nickel reactor maintained at about 350° C. and the vapors passed through a second nickel tubular reactor, maintained at about 350° C., and mixed therein with a stream of chlorine at a molar ratio of Cl2 :4-fluoro-3,5-dinitrobenzonitrile of about 6.0. The exiting vapors are collected, condensed and the condensate treated with MgSO4. The desired product, 3,5-dichloro-4-fluorobenzonitrile is isolated by vacuum distillation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,5-Dichloro-4-fluorobenzonitrile in the synthesis of 2,6-Dichlorofluorobenzene?

A1: this compound serves as a key starting material in the production of 2,6-Dichlorofluorobenzene []. The provided research outlines a two-step synthesis:

    Q2: Are there alternative sources for this compound besides direct synthesis?

    A2: Yes, the research highlights that this compound can be sourced from various industrial byproducts, promoting resource efficiency and cost reduction. Potential sources include:

    • Rectification residues from the production of 3,4-dichloronitrobenzene [].
    • Rectification tailings from the production of 2,3,4-trifluoronitrobenzene [].
    • Rectification residues from the production of 3-chloro-4-fluoronitrobenzene [].

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